N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Lipophilicity ADME Positional Isomer

N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 941999-09-3) is a synthetic oxalamide derivative (C₂₄H₂₁F₃N₂O₂, MW 426.44) bearing a 3,3-diphenylpropyl group on the N1 amide and a 4-(trifluoromethyl)phenyl group on the N2 amide. It belongs to the phenylalkyl oxamide subclass, which is known for dual TNF-α and PDE4 inhibitory potential.

Molecular Formula C24H21F3N2O2
Molecular Weight 426.439
CAS No. 941999-09-3
Cat. No. B2925695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
CAS941999-09-3
Molecular FormulaC24H21F3N2O2
Molecular Weight426.439
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C24H21F3N2O2/c25-24(26,27)19-11-13-20(14-12-19)29-23(31)22(30)28-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,28,30)(H,29,31)
InChIKeyPLBFOCZWTMURKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 941999-09-3): Core Identity and Procurement Baseline


N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 941999-09-3) is a synthetic oxalamide derivative (C₂₄H₂₁F₃N₂O₂, MW 426.44) bearing a 3,3-diphenylpropyl group on the N1 amide and a 4-(trifluoromethyl)phenyl group on the N2 amide . It belongs to the phenylalkyl oxamide subclass, which is known for dual TNF-α and PDE4 inhibitory potential [1]. The 4-CF₃ substitution on the N2 aryl ring differentiates it from its 3-CF₃ positional isomer (CAS 941939-80-6) and other halo-substituted analogs.

Why N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide Cannot Be Replaced by a Generic In-Class Analog


Oxalamide derivatives with different N-substituents exhibit marked differences in lipophilicity, target engagement, and biological activity . The positional isomer with a 3-CF₃ group shows significantly higher calculated logP (~5.2) than the 4-CF₃ analog (~3.8), implying altered membrane permeability and pharmacokinetic behavior. Furthermore, electron-withdrawing substituents on the N2 aryl ring critically modulate enzyme inhibitory potency; for instance, in oxalamide PAI-1 inhibitors, trifluoromethyl substitution improved IC₅₀ values from 96 mM (unsubstituted) to as low as 4.5 mM [1]. Interchanging substituents or altering the substitution pattern without empirical validation risks unpredictable changes in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence: N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide vs. Closest Analogs


LogP Differentiation: 4-CF₃ vs. 3-CF₃ Positional Isomer

The 4-CF₃ positional isomer (target compound) has a computed logP of ~3.8, compared to ~5.2 for the 3-CF₃ isomer . This ~1.4 log unit difference indicates the target is significantly less lipophilic, which may translate to improved aqueous solubility and reduced nonspecific protein binding relative to the 3-CF₃ analog.

Lipophilicity ADME Positional Isomer

Class-Level TNF-α and PDE4 Inhibitory Activity of Phenylalkyl Oxamides

The phenylalkyl oxamide class, which encompasses the target compound, has been patented for dual TNF-α production inhibition and PDE4 inhibition [1]. While direct IC₅₀ data for the 4-CF₃ analog are not publicly available, its 3-CF₃ positional isomer and other phenylalkyl oxamides have demonstrated significant activity in in vitro models. The 4-CF₃ substitution pattern is noted in related oxalamide series to improve PAI-1 inhibitory potency (IC₅₀ as low as 4.5 mM for CF₃-substituted analogs vs. 96 mM for unsubstituted) [2].

TNF-α Inhibition PDE4 Inhibition Immunomodulation

Structural and Conformational Differentiation from N1-Allyl and N1-Pyridyl Analogs

The N1-(3,3-diphenylpropyl) group provides greater steric bulk and conformational flexibility compared to N1-allyl or N1-pyridyl analogs (e.g., CAS 941980-27-4 and 899978-50-8) . This bulkier substituent is expected to influence oxalamide core planarity and intermolecular hydrogen bonding patterns. In crystal structures of trifluoromethylated N,N′-diphenyloxalamides, the CF₃ position affects polymorphic behavior and supramolecular assembly [1].

Conformational Analysis Supramolecular Chemistry Crystal Engineering

Optimal Use Scenarios for N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide Based on Differential Evidence


In Vitro Immunomodulation Screening Requiring Lower Lipophilicity

When designing in vitro TNF-α or PDE4 inhibition assays, the 4-CF₃ isomer (logP ~3.8) is preferable to the 3-CF₃ isomer (logP ~5.2) to minimize nonspecific binding and solubility limitations in aqueous buffers . The compound's membership in the phenylalkyl oxamide class, which has patented dual TNF-α/PDE4 activity [1], supports its use as a screening candidate for inflammatory disease models.

Crystal Polymorphism and Solid-State Property Investigation

Trifluoromethylated diphenyloxalamides exhibit rare crystal dimorphism with variable fractional Z′ values [2]. The unique 4-CF₃ substitution pattern on the target compound may produce distinct solid-state forms compared to the 3-CF₃ isomer, making it a valuable subject for crystallization screening, solid-form patenting, and formulation development studies.

Structure-Activity Relationship (SAR) Studies Exploring the 4-CF₃ vs. 3-CF₃ Pharmacophore

The target compound serves as a critical matched molecular pair with its 3-CF₃ isomer for probing the effect of CF₃ position on target binding . The significant logP difference (ΔlogP ≈ 1.4) provides an opportunity to deconvolute lipophilicity-driven effects from direct binding interactions in SAR campaigns.

Reference Standard for Purity and Identity in Oxalamide Analog Profiling

Commercially available at 95% purity , this compound can serve as an analytical reference standard for HPLC method development, impurity profiling, and stability-indicating assays when evaluating newly synthesized or alternative-sourced oxalamide analogs bearing the 4-CF₃ pharmacophore.

Quote Request

Request a Quote for N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.